4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549016-15-9
VCID: VC11818470
InChI: InChI=1S/C16H21N5OS/c1-12-8-18-15(19-9-12)22-11-13-4-3-7-21(10-13)14-5-6-17-16(20-14)23-2/h5-6,8-9,13H,3-4,7,10-11H2,1-2H3
SMILES: CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NC=C3)SC
Molecular Formula: C16H21N5OS
Molecular Weight: 331.4 g/mol

4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 2549016-15-9

Cat. No.: VC11818470

Molecular Formula: C16H21N5OS

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine - 2549016-15-9

Specification

CAS No. 2549016-15-9
Molecular Formula C16H21N5OS
Molecular Weight 331.4 g/mol
IUPAC Name 4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C16H21N5OS/c1-12-8-18-15(19-9-12)22-11-13-4-3-7-21(10-13)14-5-6-17-16(20-14)23-2/h5-6,8-9,13H,3-4,7,10-11H2,1-2H3
Standard InChI Key BTFOVQQJADMTDK-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NC=C3)SC
Canonical SMILES CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NC=C3)SC

Introduction

The compound 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine represents a complex heterocyclic molecule with potential applications in medicinal chemistry. Its structure features a pyrimidine core substituted with a methylsulfanyl group and a piperidine ring, which is further functionalized with a 5-methylpyrimidin-2-yloxy moiety. Such structural characteristics suggest its potential as a bioactive agent, particularly in antimicrobial, anticancer, or neurological applications.

This article provides an in-depth analysis of the compound, focusing on its synthesis, structural properties, biological activity, and potential applications.

Structural Overview

The molecular structure of 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine can be broken down into the following key components:

  • Pyrimidine Core:

    • The central scaffold of the molecule.

    • Substituted at the 2-position with a methylsulfanyl group and at the 4-position with a piperidine derivative.

  • Piperidine Substituent:

    • Functionalized with a [(5-methylpyrimidin-2-yl)oxy]methyl group at the 3-position.

    • This substitution enhances its chemical complexity and potential bioactivity.

  • Methylsulfanyl Group:

    • Located at the 2-position of the pyrimidine ring.

    • Known to influence lipophilicity and may enhance membrane permeability.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Core:

    • Pyrimidines are commonly synthesized through cyclization reactions involving urea or amidines with β-dicarbonyl compounds.

  • Introduction of the Methylsulfanyl Group:

    • Achieved through nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts or dimethyl disulfide.

  • Functionalization of the Piperidine Ring:

    • Piperidine derivatives are often synthesized via reductive amination or alkylation reactions.

    • The [(5-methylpyrimidin-2-yl)oxy]methyl substituent can be introduced through etherification reactions using appropriate alkyl halides.

These steps require careful optimization to ensure high yields and purity.

Potential Applications

Given its structural features, this compound could be explored for:

  • Drug Development:

    • As a lead compound for antimicrobial or anticancer agents.

    • As a scaffold for designing kinase inhibitors targeting oncogenic pathways.

  • Chemical Biology Tools:

    • To study pyrimidine metabolism or enzyme inhibition mechanisms.

  • Material Science:

    • Due to its heterocyclic structure, it may have applications in organic electronics or catalysis.

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